propanedioate CAS No. 110450-00-5](/img/structure/B14337880.png)
Diethyl [(4-chlorophenoxy)methyl](ethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-chlorophenoxy)methylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenoxy group attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-chlorophenoxy)methylpropanedioate typically involves the esterification of (4-chlorophenoxy)methylpropanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Diethyl (4-chlorophenoxy)methylpropanedioate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-chlorophenoxy)methylpropanedioate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: (4-chlorophenoxy)methylpropanedioic acid.
Reduction: (4-chlorophenoxy)methylpropanediol.
Substitution: (4-aminophenoxy)methylpropanedioate or (4-thiophenoxy)methylpropanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-chlorophenoxy)methylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Diethyl (4-chlorophenoxy)methylpropanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (4-chlorophenoxy)methylpropanedioic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-methylphenoxy)methylpropanedioate
- Diethyl (4-bromophenoxy)methylpropanedioate
- Diethyl (4-fluorophenoxy)methylpropanedioate
Uniqueness
Diethyl (4-chlorophenoxy)methylpropanedioate is unique due to the presence of the chlorine atom in the phenoxy group, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of the chlorine atom can enhance the compound’s antimicrobial properties, making it a valuable candidate for pharmaceutical research.
Eigenschaften
CAS-Nummer |
110450-00-5 |
|---|---|
Molekularformel |
C16H21ClO5 |
Molekulargewicht |
328.79 g/mol |
IUPAC-Name |
diethyl 2-[(4-chlorophenoxy)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C16H21ClO5/c1-4-16(14(18)20-5-2,15(19)21-6-3)11-22-13-9-7-12(17)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
GSBDIPAZDLEAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC1=CC=C(C=C1)Cl)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


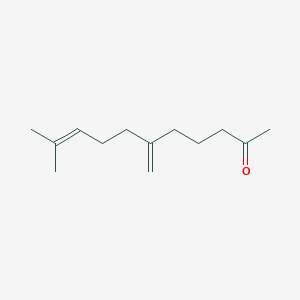
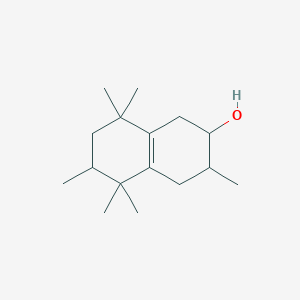
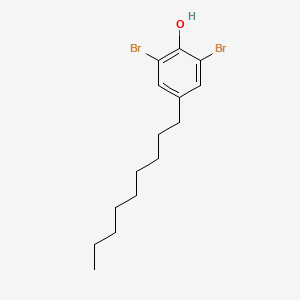
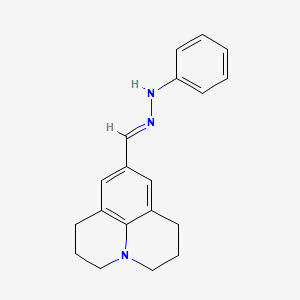
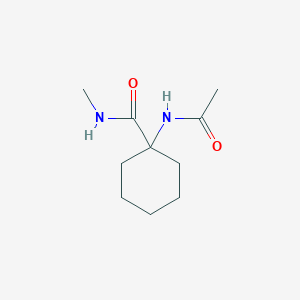
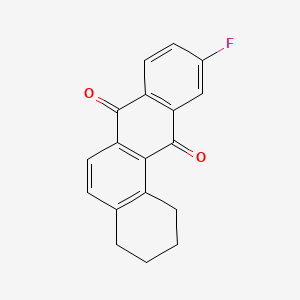

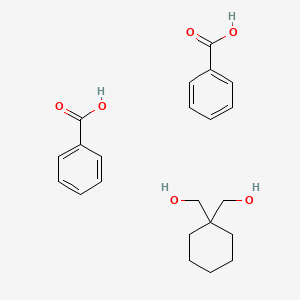
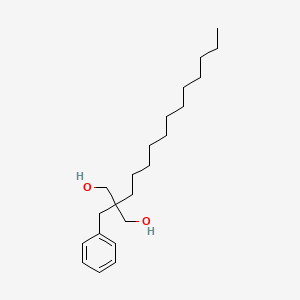
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
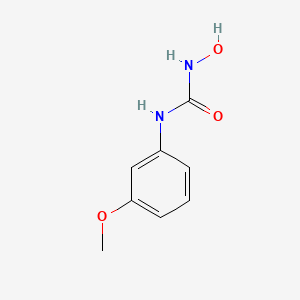
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
